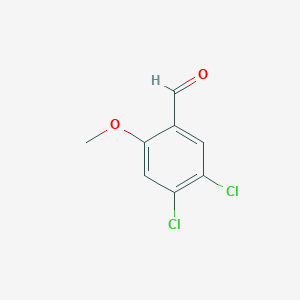

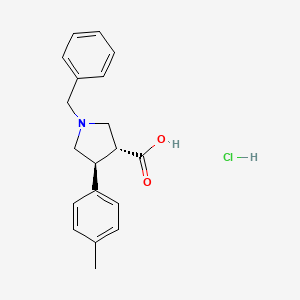

![molecular formula C20H17ClN6O3S B2495602 N-{3-[1-(5-氯-2-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基]-1,2,4-噻二唑-5-基}-2-甲氧基苯甲酰胺 CAS No. 932537-73-0](/img/structure/B2495602.png)

N-{3-[1-(5-氯-2-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基]-1,2,4-噻二唑-5-基}-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that have been extensively studied for their diverse biological activities and chemical properties. These compounds often contain heterocyclic structures like 1,2,4-triazoles and 1,3,4-thiadiazoles, known for their pharmacological potential and applications in various fields of chemistry and medicine.

Synthesis Analysis

The synthesis of compounds related to the target molecule typically involves the acylation reaction of amino-substituted phenols with benzoyl chlorides in solvents like tetrahydrofuran (THF) followed by cyclization processes to introduce triazole or thiadiazole rings. These methods are characterized by their stepwise reactions that allow for the introduction of various substituents, providing a pathway to a wide range of derivatives with potential biological activities (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of these compounds can be determined through techniques like single crystal X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal details about bond lengths, bond angles, dihedral angles, and the influence of crystal packing and dimerization on the molecular geometry. Such studies are crucial for understanding the chemical behavior and designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds of this class include cyclization to form triazole or thiadiazole rings, S-alkylation, and aminomethylation. These reactions are foundational for synthesizing derivatives with varied biological activities. The presence of methoxy and chloro substituents influences the reactivity and the outcome of these reactions, leading to compounds with a range of chemical properties (Hovsepyan et al., 2014).

科学研究应用

抗菌筛选

一项研究专注于合成和抗菌筛选一系列化合物,包括那些与N-{3-[1-(5-氯-2-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基]-1,2,4-噻二唑-5-基}-2-甲氧基苯甲酰结构相似的化合物。这些化合物被评估其对革兰氏阳性和革兰氏阴性细菌的体外抗菌活性,并显示出在微生物疾病,特别是细菌和真菌感染的治疗干预中的潜力 (Desai et al., 2013)。

光动力疗法的光敏剂

另一项研究介绍了一种锌酞菁衍生物,用于潜在的癌症光动力疗法(PDT)治疗。虽然没有直接提到N-{3-[1-(5-氯-2-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基]-1,2,4-噻二唑-5-基}-2-甲氧基苯甲酰,但强调了开发具有高单线态氧量子产率和适当的光降解量子产率的化合物对于PDT中II型机制的重要性 (Pişkin et al., 2020)。

分子结构和分子间相互作用

关于相关化合物的分子结构和分子间相互作用的研究,如N-3-羟基苯基-4-甲氧基苯甲酰,强调了理解分子几何对于药物开发的重要性。该研究使用单晶X射线衍射和DFT计算来评估分子几何的分子间相互作用对于设计有效的治疗剂的影响,这对于设计有效的治疗剂至关重要 (Karabulut et al., 2014)。

抗惊厥剂

一系列4-氯-N-(2-(取代苯基)-4-氧代噻唑啉-3-基)-2-苯氧基苯甲酰衍生物被合成并评估为抗惊厥剂。一些化合物在测试中显示出显著的抗惊厥活性,指向类似结构在开发治疗惊厥障碍的用途的潜力 (Faizi et al., 2017)。

抗癌活性

关于苯噻二唑基肼基甲酰胺和苯基[1,2,4]三唑并[1,5-b][1,2,4]噻二嗪-5,5-二酮,这些化合物在结构上与N-{3-[1-(5-氯-2-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基]-1,2,4-噻二唑-5-基}-2-甲氧基苯甲酰相关,展示了对各种癌细胞系的中等至良好的抑制活性。这些发现表明了开发新的抗癌剂的潜在途径 (Kamal et al., 2011)。

作用机制

Target of Action

Compounds with similar structures are often designed to interact with specific proteins in the body, such as enzymes or receptors. The specific target would depend on the therapeutic goal. For example, some compounds might target tyrosine kinases , which are enzymes that can add a phosphate group to proteins and play key roles in signal transduction pathways .

Mode of Action

Once the compound binds to its target, it can modulate the target’s activity. This could involve inhibiting an enzyme’s activity, blocking a receptor, or otherwise altering the normal function of the target .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme involved in a specific pathway, this could disrupt the pathway and affect the downstream processes .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), can influence its bioavailability and therapeutic efficacy. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .

Result of Action

The ultimate effects of the compound’s action at the molecular and cellular levels would depend on the specific pathways it affects. This could range from altering cell signaling pathways to inducing cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the local environment, the presence of other compounds or drugs, and the patient’s overall health status .

属性

IUPAC Name |

N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-10-12(21)8-9-16(14)30-3)18-22-20(31-25-18)23-19(28)13-6-4-5-7-15(13)29-2/h4-10H,1-3H3,(H,22,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHJCZUSMSUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

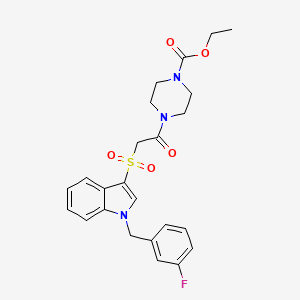

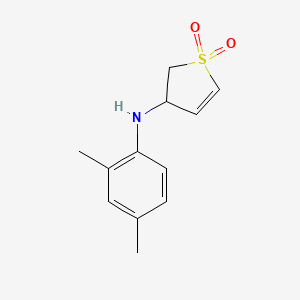

![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)

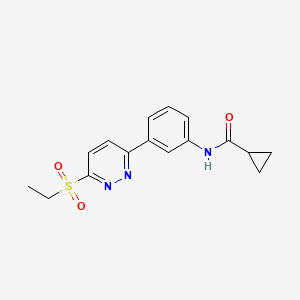

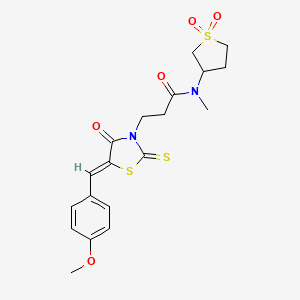

![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)

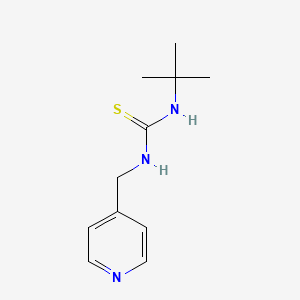

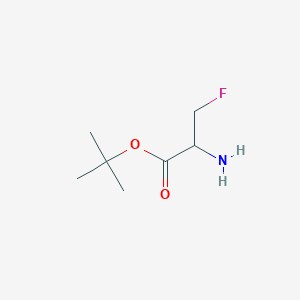

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)

![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)